Calcium monoethylfumarate Calcium monoethylfumarate
Brand Name: Vulcanchem
CAS No.: 62008-22-4
VCID: VC21158182
InChI: InChI=1S/2C6H8O4.Ca/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+;
SMILES: CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2]
Molecular Formula: C12H14CaO8
Molecular Weight: 326.31 g/mol

Calcium monoethylfumarate

CAS No.: 62008-22-4

Cat. No.: VC21158182

Molecular Formula: C12H14CaO8

Molecular Weight: 326.31 g/mol

* For research use only. Not for human or veterinary use.

Calcium monoethylfumarate - 62008-22-4

Specification

CAS No. 62008-22-4
Molecular Formula C12H14CaO8
Molecular Weight 326.31 g/mol
IUPAC Name calcium;(E)-4-ethoxy-4-oxobut-2-enoate
Standard InChI InChI=1S/2C6H8O4.Ca/c2*1-2-10-6(9)4-3-5(7)8;/h2*3-4H,2H2,1H3,(H,7,8);/q;;+2/p-2/b2*4-3+;
Standard InChI Key WOONQYHBMBCNDD-SYWGCQIGSA-L
Isomeric SMILES CCOC(=O)/C=C/C(=O)[O-].CCOC(=O)/C=C/C(=O)[O-].[Ca+2]
SMILES CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2]
Canonical SMILES CCOC(=O)C=CC(=O)[O-].CCOC(=O)C=CC(=O)[O-].[Ca+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator